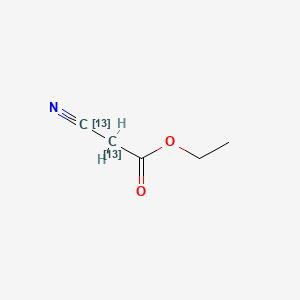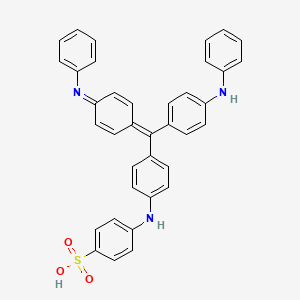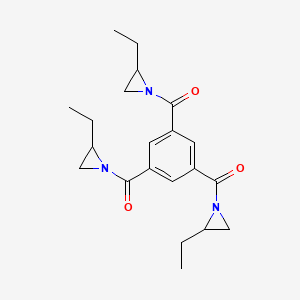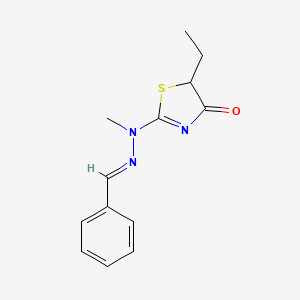
Ethyl Cyanoacetate-2,3-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Cyanoacetate-2,3-13C2 is a labeled compound where the carbon atoms at positions 2 and 3 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in various chemical syntheses due to its versatile functional groups and reactivity .
Métodos De Preparación
Ethyl Cyanoacetate-2,3-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Análisis De Reacciones Químicas
Ethyl Cyanoacetate-2,3-13C2 undergoes various chemical reactions due to its reactive centers:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to its acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium ethoxide, and catalysts like cobalt(II) acetate tetrahydrate . Major products formed from these reactions include diethyl malonate and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl Cyanoacetate-2,3-13C2 is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl Cyanoacetate-2,3-13C2 involves its reactive centers. The nitrile and ester groups, along with the acidic methylene site, allow it to participate in various chemical reactions. These reactions often involve nucleophilic attack on the carbonyl or nitrile carbon, leading to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Ethyl Cyanoacetate-2,3-13C2 can be compared with other similar compounds such as:
Ethyl Cyanoacetate: The non-labeled version of the compound, which has similar reactivity but lacks the isotopic labeling.
Diethyl Malonate: Another ester with similar reactivity in condensation reactions but lacks the nitrile group.
Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl group.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for tracing studies in various scientific fields .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
115.10 g/mol |
Nombre IUPAC |
ethyl 2-(azanylidyne(113C)methyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |
Clave InChI |
ZIUSEGSNTOUIPT-CQDYUVAPSA-N |
SMILES isomérico |
CCOC(=O)[13CH2][13C]#N |
SMILES canónico |
CCOC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)

![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
